Enantiomeric Purity via Cyclic Aminal Resolution
The cyclic aminal resolution method employing (R,R)-1,2-diphenylethylenediamine yields the enantiomeric ketones (+)-1 and (−)-1 with ≥95% ee after acidic hydrolysis [1]. This represents a significant improvement over the classical cyanohydrine–brucine resolution procedure, which was reported to give only moderate global yields of enantiomerically enriched material [1]. The chiral diamine is quantitatively recovered, making the process atom-economical and scalable for procurement of optically pure building blocks.
| Evidence Dimension | Enantiomeric excess after resolution |
|---|---|
| Target Compound Data | ≥95% ee for (+)-1 and (−)-1; high-yielding resolution |
| Comparator Or Baseline | Cyanohydrine–brucine resolution (moderate yields; specific ee not reported; described as inferior for preparative purposes) |
| Quantified Difference | ≥95% ee with high recovery of chiral diamine vs. 'moderate global yields' for the brucine method |
| Conditions | Resolution via diastereomeric aminal formation with (R,R)-1,2-diphenylethylenediamine, followed by acidic hydrolysis; CH₂Cl₂ solvent, room temperature |
Why This Matters
Procurement of enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-one at ≥95% ee is critical for asymmetric total synthesis; the cyclic aminal method provides the highest reported ee and yield combination, directly impacting downstream stereochemical fidelity and cost-efficiency.
- [1] Forster, A.; Kovač, T. et al. Resolution of 7-oxabicyclo[2.2.1]hept-5-en-2-one via cyclic aminals. Tetrahedron: Asymmetry 1999, 10(3), 567–571. View Source
